molecular formula C24H27N3O4S B2963547 N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-02-1

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2963547
CAS RN: 878056-02-1
M. Wt: 453.56
InChI Key: QBVIILYQMOBMKI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation and Metabolic Studies

Research on similar compounds, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, has focused on understanding their biotransformation in humans. Studies have identified various metabolites in human urine, providing insights into the drug's metabolic pathways, which are crucial for drug development and safety assessments (Fujimaki et al., 1990).

Cognitive Enhancement

Compounds containing pyrrolidine and indole structures have been studied for their effects on learning and memory. For example, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl) acetamide has been shown to enhance cognitive functions in animal models, suggesting potential applications in treating cognitive disorders (Sakurai et al., 1989).

Synthesis of Antifolate Compounds

Compounds with similar structures have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), aiming at antitumor applications. These studies involve the design and synthesis of classical and nonclassical antifolates, highlighting the therapeutic potential of such compounds in cancer treatment (Gangjee et al., 2007).

Development of Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has explored their potential as antiallergic agents. These studies have led to the discovery of compounds with significant potency against allergic reactions, showcasing the application of such molecular frameworks in developing new therapeutic agents (Menciu et al., 1999).

Pharmacokinetic Analysis

Analytical methods have been developed for the quantification of similar compounds in biological matrices, facilitating pharmacokinetic studies. Such research is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds, which are critical for drug development (Fujimaki et al., 1988).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17-9-10-18(2)20(13-17)25-23(28)16-32(30,31)22-14-27(21-8-4-3-7-19(21)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVIILYQMOBMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

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